molecular formula C11H11N5S B483589 3-Propyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 892684-38-7

3-Propyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B483589
CAS No.: 892684-38-7
M. Wt: 245.31g/mol
InChI Key: XXCPRIDDHHCPKD-UHFFFAOYSA-N
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Description

3-Propyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound comprising a triazole ring fused with a thiadiazole core. The 3-position is substituted with a propyl group, while the 6-position carries a 4-pyridinyl moiety.

Properties

IUPAC Name

3-propyl-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c1-2-3-9-13-14-11-16(9)15-10(17-11)8-4-6-12-7-5-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCPRIDDHHCPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with the nucleophilic substitution of 4-amino-3-mercapto-1,2,4-triazole (1 ) with α-bromopropiophenone (2 ) in the presence of sodium hydride (NaH). The thiol group attacks the α-carbon of the bromoketone, forming a thioether intermediate (3 ), which undergoes intramolecular cyclization under acidic conditions to yield the triazolo-thiadiazole core. The pyridinyl group is introduced via Suzuki-Miyaura coupling using 4-pyridinylboronic acid and a palladium catalyst.

Table 1: Key Reaction Parameters for Cyclocondensation

ParameterOptimal ConditionYield (%)Reference
SolventDimethylformamide (DMF)78–85
CatalystNaH82
Temperature80–100°C80
Reaction Time6–8 hours78

Microwave irradiation has been shown to reduce reaction times to 15–30 minutes while maintaining yields above 80%. The use of heteropolyacids (e.g., phosphotungstic acid) as catalysts further enhances regioselectivity and minimizes byproducts.

One-Pot Synthesis Using α-Chloroacetone and Pyridinyl Derivatives

A streamlined one-pot protocol eliminates intermediate isolation steps, improving efficiency. This method involves sequential alkylation and cyclization of 4-amino-3-mercapto-1,2,4-triazole with α-chloroacetone (4 ) and 4-pyridinylcarboxaldehyde (5 ) under refluxing acetic acid.

Regioselectivity and Structural Confirmation

The reaction proceeds via initial formation of a Schiff base between the amino group of 1 and 5 , followed by nucleophilic attack of the thiol group on α-chloroacetone. Intramolecular cyclization yields the target compound with exclusive regioselectivity at the 3- and 6-positions, as confirmed by 1H^{1}\text{H}13C^{13}\text{C} HMBC NMR and X-ray crystallography.

Equation 1: One-Pot Reaction Scheme

C3H7SH+ClCH2COCH3+C5H4NCHOAcOH, ΔC11H11N5S+H2O+HCl\text{C}3\text{H}7\text{SH} + \text{ClCH}2\text{COCH}3 + \text{C}5\text{H}4\text{NCHO} \xrightarrow{\text{AcOH, Δ}} \text{C}{11}\text{H}{11}\text{N}5\text{S} + \text{H}2\text{O} + \text{HCl}

Solvent-Free Synthesis with p-Toluenesulfonic Acid (p-TsOH)

Environmentally benign solvent-free conditions have been developed using p-TsOH as a catalyst. This approach reduces waste and energy consumption while achieving yields comparable to traditional methods (85–97%).

Procedure and Advantages

  • Grinding Method : 4-Amino-3-mercapto-1,2,4-triazole, α-bromopropiophenone, and 4-pyridinylboronic acid are ground with p-TsOH (10 mol%) in a mortar.

  • Thermal Activation : The mixture is heated at 60°C for 20 minutes, inducing cyclization and coupling.

This method avoids toxic solvents and shortens reaction times, aligning with green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of triazolo-thiadiazoles. A comparative study demonstrated that microwave-assisted reactions achieve 90% yield in 15 minutes, versus 6 hours for conventional heating.

Table 2: Conventional vs. Microwave Synthesis

ParameterConventional MethodMicrowave Method
Time6 hours15 minutes
Yield78%90%
Energy ConsumptionHighLow

Post-Synthetic Modifications and Purification

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. LC-MS and 1H^1\text{H} NMR (δ 8.5–7.2 ppm for pyridinyl protons) confirm structural integrity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole compounds exhibit notable antimicrobial properties. The compound has been tested against various microorganisms, including:

  • Candida albicans
  • Escherichia coli (MDR)
  • Klebsiella pneumoniae (MDR)

Studies have shown that these compounds can inhibit biofilm formation and demonstrate efficacy against antibiotic-resistant strains of bacteria. The mechanism of action is believed to involve interference with microbial cell wall synthesis and metabolic pathways .

Anticancer Properties

The anticancer potential of 3-propyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored in various studies. The compound has shown cytotoxic effects against several cancer cell lines:

  • HCT116 (colon cancer)
  • H460 (lung cancer)
  • MCF-7 (breast cancer)

In vitro studies report IC50 values ranging from 0.74 to 10 μg/mL for different cell lines, indicating a promising profile for further development as an anticancer agent .

Anti-inflammatory and Analgesic Effects

Compounds within the thiadiazole class have been reported to possess anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential applications in treating conditions characterized by chronic inflammation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler thiadiazole derivatives. The incorporation of the pyridine ring enhances the biological activity and solubility of the compound.

Synthesis Overview

StepReagents/ConditionsProducts
1Thiosemicarbazide + AldehydeIntermediate Thioketone
2Cyclization with HydrazineThiadiazole Ring Formation
3Alkylation with Propyl GroupFinal Triazolo-Thiadiazole Compound

This synthetic pathway highlights the versatility in modifying the compound's structure to optimize its pharmacological properties.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiadiazole derivatives against resistant strains of bacteria. The results indicated that certain modifications to the thiadiazole ring significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers synthesized a series of triazolo-thiadiazole derivatives and assessed their cytotoxic effects on human cancer cell lines. The most potent derivative showed a marked reduction in cell viability at low concentrations, suggesting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 3-Propyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like shikimate dehydrogenase, disrupting their normal function and thereby exerting its biological effects . The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

The bioactivity of triazolothiadiazoles is highly dependent on substituents at the 3- and 6-positions. Key comparisons include:

Compound Substituents (3-/6-) Bioactivity Highlighted Reference
Target compound Propyl / 4-pyridinyl N/A (Theoretical potential)
3-(2-Fluorophenyl)-6-phenyl derivative 2-Fluorophenyl / phenyl Anti-inflammatory (ED₅₀: 12 mg/kg)
6-Adamantyl-3-aryl derivatives Adamantyl / aryl (e.g., methyl, fluoro) Antiproliferative (IC₅₀: 8–15 µM)
3-(4-Pyridinyl)-6-aryl derivatives 4-Pyridinyl / aryl Antimicrobial (MIC: 8–32 µg/mL)
  • Propyl vs. Bulky Groups : The propyl group (C₃H₇) at the 3-position offers moderate lipophilicity compared to adamantyl (), which enhances membrane permeability but may reduce target specificity.
  • 4-Pyridinyl vs.

Physicochemical Properties

  • Lipophilicity (logP) :
    • Propyl group: logP ≈ 2.1 (estimated), balancing solubility and permeability.
    • Adamantyl group: logP ≈ 4.5, favoring CNS penetration but limiting aqueous solubility .
  • Thermal Stability : Adamantyl derivatives exhibit higher melting points (250–300°C) due to rigid structure, whereas propyl/pyridinyl derivatives melt at 180–200°C .

Pharmacological Potential

  • Antiproliferative Activity : Adamantyl derivatives (IC₅₀: 8–15 µM) outperform smaller alkyl/aryl analogs (e.g., methyl: IC₅₀ > 50 µM) due to enhanced hydrophobic interactions with cellular targets .
  • Anti-inflammatory Activity : Fluorophenyl substituents (e.g., 2-fluorophenyl in ) show potent edema inhibition (75% at 25 mg/kg), suggesting electron-withdrawing groups enhance activity. The 4-pyridinyl group may mimic this via dipole interactions .

Biological Activity

3-Propyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H11N5S
  • Molecular Weight : 245.30354 g/mol
  • CAS Number : Not specified in the sources but can be referenced through its structural identifiers.

Biological Activities

The biological activities associated with this compound primarily stem from the [1,2,4]thiadiazole moiety. Research indicates that derivatives of this compound exhibit a range of pharmacological effects:

  • Anticancer Activity : A study demonstrated that derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole showed significant inhibition of c-Met kinase activity and cell growth in various cancer cell lines. The most potent derivative exhibited an IC50 value of 2.02 nM against c-Met kinase and 88 nM for cell growth inhibition in the MKN45 gastric cancer cell line .
  • Antimicrobial Properties : Compounds containing the thiadiazole ring have been reported to possess antimicrobial activity against a variety of pathogens. This includes efficacy against bacteria and fungi, making them candidates for further development as antimicrobial agents .
  • Anticonvulsant Effects : Some derivatives have shown promise as anticonvulsant agents. The mechanism involves modulation of GABA receptors which helps in stabilizing neuronal excitability and preventing seizures .
  • Anti-inflammatory and Analgesic Effects : Research indicates that these compounds may also exhibit anti-inflammatory properties and could be effective in pain management through various nociceptive pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Kinase Inhibition : The compound's ability to inhibit c-Met kinase is significant for its anticancer properties. This inhibition disrupts signaling pathways critical for tumor growth and metastasis .
  • GABAergic Modulation : The anticonvulsant activity is attributed to the interaction with GABA receptors that facilitate chloride ion influx into neurons, thereby hyperpolarizing them and reducing excitability .

Case Studies and Research Findings

Several studies have investigated the biological activity of derivatives related to this compound:

StudyFocusKey Findings
Antiepileptic ActivityIdentified structural features contributing to anticonvulsant effects; emphasized the role of GABA receptors.
Anticancer ActivityReported potent inhibition of c-Met kinase; highlighted selectivity over other kinases.
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains; suggested potential for drug development.

Q & A

Q. Critical Reaction Parameters :

  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity for thiadiazole ring closure .
  • Catalysts : POCl₃ or polyphosphoric acid (PPA) are preferred for acid-catalyzed cyclization .

Q. Yield Optimization :

  • Substituting NaH with K₂CO₃ in pyrazole synthesis increases yields from ~60% to 75% .
  • Excess POCl₃ (2.5 eq.) reduces side-product formation during thiadiazole ring closure .

How are structural and purity characteristics of this compound validated?

Q. Basic Characterization Techniques

  • 1H/13C NMR : Confirm substituent integration and scaffold geometry. For example, the pyridinyl proton signals appear as doublets at δ 8.5–8.7 ppm .
  • IR Spectroscopy : Detect functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, C-S bond at 650–700 cm⁻¹) .
  • HPLC : Purity >95% is achievable using reverse-phase C18 columns (mobile phase: acetonitrile/water, 70:30) .

Q. Advanced Analysis :

  • X-ray Crystallography : Reveals planar triazolo-thiadiazole core with dihedral angles <10° between pyridinyl and thiadiazole rings, critical for π-π stacking in biological interactions .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ at m/z 343.0824 for C₁₃H₁₄N₆S) .

What substituent modifications enhance biological activity in triazolo-thiadiazole derivatives?

Q. Structure-Activity Relationship (SAR) Insights

  • Propyl vs. Bulky Groups : The 3-propyl substituent balances lipophilicity and steric hindrance, improving membrane permeability compared to bulkier adamantyl groups .
  • Pyridinyl Position : 4-Pyridinyl at C6 enhances hydrogen bonding with enzyme active sites (e.g., 14α-demethylase in antifungal assays) .
  • Halogen Substitution : Adding Cl or F at meta/para positions on aryl rings increases antimicrobial potency (e.g., MIC = 2 µg/mL against S. aureus) .

Q. Advanced Computational Strategy

Target Selection : Use enzymes like 14α-demethylase (PDB: 3LD6) for antifungal studies .

Docking Software : AutoDock Vina or Discovery Studio for binding affinity calculations.

Key Interactions :

  • The pyridinyl nitrogen forms hydrogen bonds with Tyr118 (bond length: 2.8 Å).
  • Propyl group occupies a hydrophobic pocket near Leu121 .

Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Contradictions : Some derivatives with high docking scores show low activity in vitro, highlighting the need for dynamic simulations (e.g., MD simulations >50 ns) to assess stability .

What in vitro assays are recommended for evaluating anticancer potential?

Q. Methodological Framework

  • Cell Lines : Use MCF-7 (breast cancer) and A549 (lung cancer) for preliminary screens .
  • MTT Assay Protocol :
    • Incubate cells with 0.1–100 µM compound for 48–72 hrs.
    • Measure viability at 570 nm; IC₅₀ values <10 µM indicate promising activity .
  • Mechanistic Studies :
    • Apoptosis Assay : Annexin V/PI staining to quantify early/late apoptosis.
    • ROS Detection : DCFH-DA fluorescence to assess oxidative stress induction .

Limitations : Low solubility in aqueous buffers may require DMSO concentrations ≤0.1%, validated by vehicle controls .

How does crystallography inform reactivity and bioactivity predictions?

Q. Advanced Structural Analysis

  • Planarity : Near-planar triazolo-thiadiazole core facilitates π-stacking with DNA nucleobases or enzyme aromatic residues .
  • Dihedral Angles : Angles >15° between substituents (e.g., pyridinyl and thiadiazole) reduce binding affinity due to steric clashes .
  • H-Bond Acceptor Sites : Pyridinyl N and triazole N2 are critical for interactions with Thr315 in kinase targets .

Case Study : Derivatives with thiophene substituents (C13H₇ClN₄S₂) showed 30% higher antifungal activity due to optimal dihedral angles (8.05°) enhancing target fit .

What strategies mitigate low bioavailability in preclinical studies?

Q. Advanced Formulation Approaches

  • Nanoparticle Encapsulation : Chitosan-based NPs (size: 150–200 nm) improve solubility and cellular uptake, reducing IC₅₀ by 50% in C6 glioma models .
  • Prodrug Design : Esterification of the pyridinyl group enhances intestinal absorption (e.g., logP increase from 2.1 to 3.8) .
  • Pharmacokinetic Profiling : Monitor plasma half-life (t₁/₂) via LC-MS; derivatives with t₁/₂ >4 hrs are prioritized for in vivo studies .

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